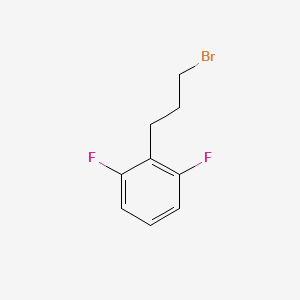

2-(3-溴丙基)-1,3-二氟苯

描述

Synthesis Analysis

The synthesis of such compounds often involves reactions like elimination or substitution . For instance, elimination reactions often occur under similar conditions to substitution reactions, which means that we will have to learn how to think about how these reactions compete with each other . One simple method for alkyne synthesis is by double elimination from a dihaloalkane .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on various factors . For instance, elimination reactions often accompany substitution reactions . In each case, we’re forming a new C–C π bond, and breaking two single bonds to carbon .科学研究应用

有机金属化学

在有机金属化学领域,2-(3-溴丙基)-1,3-二氟苯及其衍生物已被用于探索取代反应的区域灵活性。例如,Schlosser和Heiss(2003年)的研究展示了1,3-二氟苯选择性转化为各种苯甲酸和溴苯甲酸,突显了现代有机金属方法所实现的功能基操作的精确性(Schlosser & Heiss, 2003)。这项工作强调了二氟苯衍生物在合成复杂有机结构中的化学灵活性和实用性。

二氟苯的生物降解

对二氟苯的生物降解研究涉及微生物菌株对这些化合物的降解,这些化合物通常用于合成制药和农业化学品。Moreira等人(2009年)发现微生物菌株Labrys portucalensis可以将1,3-二氟苯降解为唯一的碳和能源来源,表明生物修复策略有望解决这类有机氟化合物污染(Moreira, Amorim, Carvalho, & Castro, 2009)。

有机合成技术

合成复杂有机分子通常需要区域选择性和高效的方法。Diemer、Leroux和Colobert(2011年)关于1,2-二溴苯的研究展示了这类二溴苯作为有机转化中的前体物质的价值,特别是在涉及苯亚炔形成的反应中(Diemer, Leroux, & Colobert, 2011)。这项研究展示了卤代苯衍生物在构建多样有机骨架中的合成实用性。

安全和危害

属性

IUPAC Name |

2-(3-bromopropyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIQDVWDGUSTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634557 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-1,3-difluorobenzene | |

CAS RN |

401939-94-4 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)